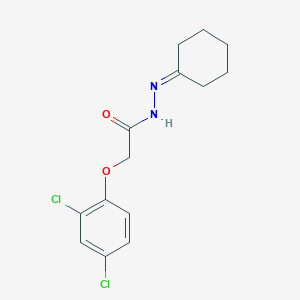
2,5-Thiophenedicarboxylic acid dimethyl ester
概要
説明
2,5-Thiophenedicarboxylic acid dimethyl ester is a chemical compound with the molecular formula C8H8O4S . It is an ester of 2,5-thiophenedicarboxylic acid, which is a carboxylic acid derived from the aromatic compound thiophene .
Synthesis Analysis
The synthesis of 2,5-Thiophenedicarboxylic acid involves the chlorination of adipic acid using thionyl chloride . The process involves mixing adipic acid and thionyl chloride in a 1:6-10 weight ratio, refluxing for 20-60 hours, and then heating the residue at 140-160°C for 3-7 hours . The product is then treated with sodium hydroxide, acidified, filtered, decolorized, and purified to obtain 2,5-thiophenedicarboxylic acid .Molecular Structure Analysis
The molecular structure of 2,5-Thiophenedicarboxylic acid dimethyl ester can be represented by the InChI code1S/C8H8O4S/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h3-4H,1-2H3 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 200.22 . It is recommended to be stored in a refrigerated environment .科学的研究の応用
Synthesis of Bio-based Polyesters
Dimethyl thiophene-2,5-dicarboxylate: (DMTD) is utilized in the synthesis of various thiophene-aromatic polyesters . These polyesters are potential alternatives for bio-based materials like poly(ethylene 2,5-furandicarboxylate) (PEF), offering comparable or superior thermal properties . The synthesized polyesters from DMTD show promise as bio-based packaging materials due to their excellent barrier properties and mechanical strength .
Preparation of Magnesium Coordination Networks
The compound serves as a thiophene-based linker in the preparation of magnesium coordination networks . These networks have potential applications in the field of materials science, particularly in creating new types of materials with unique properties .
Fluorescent Brightening Agents
DMTD can be a precursor in the synthesis of 2,5-bis-benzoxazoyl-thiophene (EBF) , which is used as a fluorescent brightening agent. These agents are commonly used in the textile industry to enhance the brightness and appearance of fabrics .
Fungicides and Anti-cancer Drugs
The compound is an important building block in the development of fungicides and anti-cancer drugs. Its role in medicinal chemistry highlights its importance in creating compounds that can interact with biological systems to treat diseases .
Coordination Polymers and Supramolecular Liquid Crystals
DMTD is used in the synthesis of new cobalt (II) thiophenedicarboxylate coordination polymers and mesogenic thiophene-based supramolecular liquid crystals . These materials have applications in advanced technologies such as display systems and sensors .
Dye-Sensitized Solar Cells (DSSCs)
A derivative of DMTD has been used in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs). These dyes are crucial for the conversion of solar energy into electricity, with reported conversion efficiencies .
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
将来の方向性
The compound is an important building block in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs . It has diverse coordination modes, making it an excellent choice as an aromatic linker to generate coordination networks . It is also used as a precursor in the synthesis of 2,5-bis-benzoxazoyl-thiophene .
作用機序
Mode of Action
It’s known that the compound is synthesized through the esterification reaction of thiophene and dimethyl anhydride .
Biochemical Pathways
It’s known that the compound can be used as a building block in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs .
Pharmacokinetics
The compound has a molecular weight of 200.21, a density of 1.294±0.06 g/cm3, a melting point of 148.5-149.5 °C, and a boiling point of 291.6±20.0 °C .
Action Environment
The action of 2,5-Thiophenedicarboxylic acid dimethyl ester can be influenced by environmental factors such as temperature and humidity . The compound is a white to light yellow solid that dissolves in common organic solvents such as ethanol and ether . It should be stored in a humid, well-ventilated environment, away from sources of ignition and high temperatures .
特性
IUPAC Name |
dimethyl thiophene-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUGNCLRGFKPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227144 | |
| Record name | 2,5-Thiophenedicarboxylic acid, 2,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Thiophenedicarboxylic acid dimethyl ester | |
CAS RN |
4282-34-2 | |
| Record name | 2,5-Thiophenedicarboxylic acid, 2,5-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Thiophenedicarboxylic acid, 2,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl thiophene-2,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key application of dimethyl thiophene-2,5-dicarboxylate in material science?
A1: Dimethyl thiophene-2,5-dicarboxylate serves as a crucial precursor in synthesizing thiophene-containing molecules. For instance, it can react with hydrazine to yield thiophene-2,5-dicarbohydrazide [], which can be further modified to create amphiphilic molecules like thiophene gemini surfactants []. These surfactants find applications in various fields due to their unique properties arising from the combination of hydrophilic and hydrophobic components.
Q2: What are the efficient synthetic routes for producing dimethyl thiophene-2,5-dicarboxylate?
A2: Two main synthetic routes are reported in the provided research:
- Direct synthesis from thiophene: This method involves refluxing thiophene with carbon tetrachloride and methanol in the presence of ferrous acetate as a catalyst []. This approach provides high yields (91.5%) of dimethyl thiophene-2,5-dicarboxylate [].
- Esterification of thiophene-2,5-dicarboxylic acid: This method involves reacting thiophene-2,5-dicarboxylic acid with methanol in the presence of chlorate sulfoxide as a catalyst []. While the provided abstract doesn't mention the yield, this method is commonly employed for ester synthesis.
Q3: Can dimethyl thiophene-2,5-dicarboxylate be converted to other useful compounds?
A3: Yes, dimethyl thiophene-2,5-dicarboxylate can be converted to thiophene-2,5-dicarboxylic acid through base hydrolysis followed by acidification []. This reaction utilizes sodium hydroxide and achieves yields exceeding 90% []. Thiophene-2,5-dicarboxylic acid is a valuable building block for various polymers and materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6,7,8-Tetrahydro[1,2,4]triazolo[5',1':2,3][1,3]thiazolo[5,4-c]pyridine](/img/structure/B362588.png)

![N-[2-(diethylamino)ethyl]-N-(2,6-dimethyl-4-pyrimidinyl)amine](/img/structure/B362602.png)
![1-{4-[(Diethylamino)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B362608.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-morpholin-4-ylacetamide](/img/structure/B362616.png)
![4-methoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B362634.png)
![4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B362653.png)
![2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B362658.png)
![isoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B362662.png)
![N-[4-(acetylamino)-3-nitrophenyl]-2,2,2-trichloroacetamide](/img/structure/B362670.png)

![2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B362674.png)

![2-Benzoyl-3h-benzo[f]chromen-3-one](/img/structure/B362678.png)